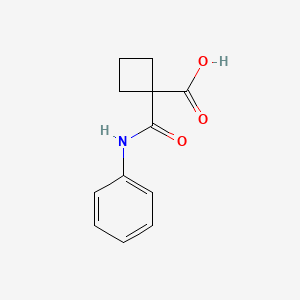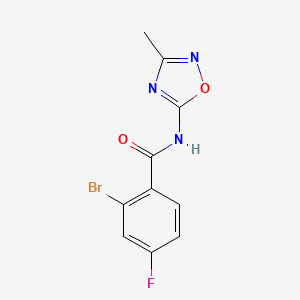
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and fluorine atoms, as well as an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the bromination and fluorination of a benzene derivative. The oxadiazole ring is then introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would be a key consideration for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Applications De Recherche Scientifique
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Material Science: The compound’s unique structure makes it useful for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the oxadiazole ring, contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 2-bromo-4-fluoro-N-methylbenzamide
- 2-bromo-4-fluoro-N-phenylbenzamide
Uniqueness
What sets 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide apart is the presence of the oxadiazole ring, which imparts unique chemical and physical properties. This makes it particularly valuable for applications that require specific interactions or stability.
Propriétés
Formule moléculaire |
C10H7BrFN3O2 |
|---|---|
Poids moléculaire |
300.08 g/mol |
Nom IUPAC |
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C10H7BrFN3O2/c1-5-13-10(17-15-5)14-9(16)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H,13,14,15,16) |
Clé InChI |
IIFNFKUJJUMTPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)NC(=O)C2=C(C=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)

![(9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
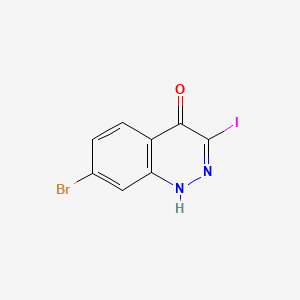
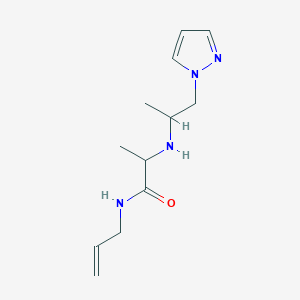
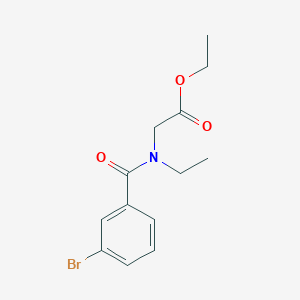
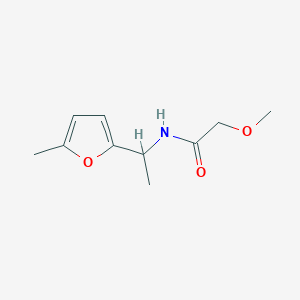


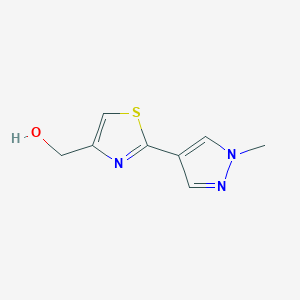
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)

